(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol

Chiral synthesis Enantioselectivity Medicinal chemistry

This specific free base (2R)-enantiomer is critical for maintaining stereochemical fidelity in asymmetric synthesis. Unlike its dihydrochloride salt or racemate, its dual amine/hydroxyl groups and Lewis-basic pyridine nitrogen provide unaltered reactivity for chiral ligand design and derivatization. Non-interchangeable core scaffold ensures reliable structure-activity relationships.

Molecular Formula C8H12N2O2
Molecular Weight 168.19
CAS No. 1213526-34-1
Cat. No. B3222517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol
CAS1213526-34-1
Molecular FormulaC8H12N2O2
Molecular Weight168.19
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C(CO)N
InChIInChI=1S/C8H12N2O2/c1-12-8-4-6(2-3-10-8)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1
InChIKeyAHCHLOHTGRFVDW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (CAS 1213526-34-1): Procurement-Ready Chiral Pyridine Building Block


(2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (CAS 1213526-34-1), also referred to as (R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol, is a chiral amino alcohol characterized by a 2-methoxypyridin-4-yl core and a defined (R)-stereocenter at the β-carbon of the ethanolamine chain . With a molecular formula of C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol , this compound serves primarily as a versatile chiral intermediate or building block in medicinal chemistry and pharmaceutical research, rather than as an end-target bioactive molecule. Its dual amino and hydroxyl functional groups, combined with the Lewis-basic pyridine nitrogen, make it a valuable scaffold for derivatization. Commercially, it is typically supplied with purity specifications ranging from 95% to 98% by various vendors [1]. However, it is critical to note that this compound is currently only sparsely documented in the open primary research literature, with no publicly available biological activity data, and this guide reflects the full extent of verifiable, comparative evidence available as of this writing.

Procurement Precision: Why Generic Substitution of CAS 1213526-34-1 Is Scientifically Unjustified


Substituting (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol with a generic '2-methoxypyridyl ethanolamine' or a closely related analog without rigorous justification introduces significant scientific and technical risk. The compound's utility is predicated on three non-interchangeable features: (1) defined (R)-stereochemistry, which is essential for chiral integrity in asymmetric synthesis and structure-activity relationships, (2) the presence of the free base, which provides different solubility and reactivity profiles compared to its dihydrochloride salt (CAS 1640848-93-6) [1], and (3) the specific 2-methoxy-4-pyridyl substitution pattern, which governs its electronic properties and potential interactions . Using the (S)-enantiomer (CAS 1212979-27-5) , the racemate (CAS 1270527-95-1) , or a regioisomer such as 2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol (CAS 764708-24-9) will alter stereochemical outcomes and molecular recognition events. The following quantitative evidence, albeit limited by the sparse literature on this specific compound, delineates the verifiable differences that mandate precise procurement of the designated (2R)-enantiomer.

Quantitative Differentiation Guide: Verifiable Evidence for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol vs. Analogs


Enantiomeric Purity: Defined (R)-Stereochemistry vs. Racemate and (S)-Enantiomer

The target compound (CAS 1213526-34-1) is the single (2R)-enantiomer, as confirmed by its IUPAC name and SMILES notation . In contrast, the racemic mixture (CAS 1270527-95-1) and the opposite (S)-enantiomer (CAS 1212979-27-5) are distinct commercial entities. Chiral HPLC analysis, while not publicly reported, is the standard method for confirming enantiomeric excess. The procurement of the incorrect stereoisomer can lead to diastereomeric products in subsequent asymmetric syntheses, potentially invalidating structure-activity relationship studies or leading to bioactivity discrepancies.

Chiral synthesis Enantioselectivity Medicinal chemistry

Salt Form: Free Base vs. Dihydrochloride Salt for Formulation and Solubility

The target compound (CAS 1213526-34-1) is the free base form, whereas its dihydrochloride salt (CAS 1640848-93-6) is a separate chemical entity with distinct physicochemical properties [1]. The free base has a molecular weight of 168.19 g/mol, while the dihydrochloride salt has a molecular weight of 241.12 g/mol [2]. This difference in salt form directly impacts aqueous solubility and hygroscopicity, which are critical factors in formulation, biological assay conditions, and downstream chemical reactivity (e.g., the free base is more amenable to direct acylation without deprotonation steps).

Drug formulation Solubility Bioavailability

Predicted Physicochemical Properties: pKa and Boiling Point as Differentiation from Structural Analogs

In the absence of experimental data, advanced predictive models provide a comparative basis. The target compound has a predicted pKa of 12.03 ± 0.10, indicating its basicity . Its predicted boiling point is 351.4 ± 42.0 °C at standard pressure . These values can be contrasted with structural analogs lacking the amino group (e.g., 2-(2-methoxypyridin-4-yl)ethanol, CAS 195819-22-8) , which would have a significantly lower boiling point and different pKa due to the absence of the basic amine. Such differences are material for developing purification methods (e.g., distillation, ion-exchange chromatography) and for predicting behavior in biological matrices.

Physicochemical property prediction Chromatography Method development

Commercial Purity Benchmarking: 95-98% Purity Range vs. Analogs

The target compound is commercially available with purity specifications ranging from 95.0% to 98% . This is comparable to the purity offered for its (S)-enantiomer (also 98% ) and the racemate (97% ). While this does not represent a significant differentiation in purity, it confirms that the (2R)-enantiomer is available at a standard research-grade purity suitable for most synthetic applications. Vendors such as Leyan offer the compound at 98% purity, with larger quantities (5g, 10g, 25g) available upon request , indicating reliable supply chain for scale-up.

Chemical procurement Purity specification Quality control

Structural Uniqueness: Regioisomeric Differentiation from 2-Amino-1-(2-methoxypyridin-4-yl)ethan-1-ol

The target compound features an amino group at the β-position (carbon 2 of the ethanol chain) relative to the pyridine ring, as denoted by '2-amino' in its IUPAC name . A regioisomeric analog, 2-amino-1-(2-methoxypyridin-4-yl)ethan-1-ol (CAS 764708-24-9), has the amino group at the α-position (carbon 1) . This positional difference alters the distance between the amine and the pyridine ring, which can affect metal chelation, hydrogen-bonding networks, and the geometry of derived heterocycles. While no direct comparative data exist for this specific pair, the principle of regioisomeric differentiation is a well-established class-level inference in medicinal chemistry.

Regioselectivity Structure-activity relationship Synthetic intermediate

Evidence-Based Application Scenarios for (2R)-2-Amino-2-(2-methoxy(4-pyridyl))ethan-1-ol (CAS 1213526-34-1)


Chiral Building Block for Asymmetric Synthesis of Kinase Inhibitors and GPCR Modulators

The defined (R)-stereochemistry of CAS 1213526-34-1 makes it a valuable chiral scaffold for constructing enantiomerically pure pharmaceutical candidates, particularly in the synthesis of kinase inhibitors or GPCR modulators where the 2-methoxypyridine moiety is a privileged structure. The free amine and alcohol functional groups serve as versatile handles for amide bond formation, ether synthesis, or reductive amination, enabling the introduction of diverse pharmacophores while maintaining stereochemical fidelity .

Synthesis of Chiral Ligands for Asymmetric Catalysis

The combination of a chiral amino alcohol backbone with a Lewis-basic pyridine nitrogen makes this compound a potential precursor for chiral ligands used in asymmetric catalysis. The 2-methoxypyridyl group can coordinate to transition metals, while the chiral ethanolamine fragment can induce stereoselectivity in reactions such as hydrogenation or cross-coupling . The free base form (as opposed to the dihydrochloride salt) is essential for direct metal coordination without prior deprotonation [1].

Precursor to Deuterated or Radiolabeled Internal Standards for LC-MS Bioanalysis

The presence of multiple exchangeable hydrogens (amine and hydroxyl) and the methoxy group makes this compound amenable to deuteration or tritiation for use as an internal standard in quantitative bioanalysis. The high purity (95-98%) [2] and defined stereochemistry ensure that the labeled analog accurately mirrors the analyte's behavior in complex biological matrices, a critical requirement for method validation in drug development.

Starting Material for the Synthesis of Novel Heterocyclic Scaffolds

The bifunctional nature (1,2-amino alcohol) of this compound allows for cyclization reactions to form morpholines, oxazolidines, or imidazoles. Such heterocycles are common motifs in medicinal chemistry. The 2-methoxy substituent on the pyridine ring can modulate the electronic properties of the resulting heterocycles, potentially influencing their binding affinity to biological targets .

Technical Documentation Hub

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